4H-Pyran

Vue d'ensemble

Description

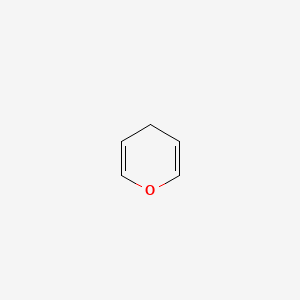

4H-Pyran is a six-membered heterocyclic compound containing one oxygen atom and five carbon atoms in its ring structure. It is an unsaturated compound, meaning it contains double bonds within its ring. This compound is of significant interest due to its role as a precursor in the synthesis of various biologically active molecules and its presence in numerous natural products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4H-Pyran can be synthesized through several methods:

Condensation of Carbonyl Compounds: One of the earliest methods involves the condensation of benzaldehyde with acetoacetic ester in the presence of methylamine.

Cyclization of Saturated 1,5-Diketones: This method involves the cyclization of 1,5-diketones to form the pyran ring.

Synthesis from Pyrylium Salts: Pyrylium salts can be converted into this compound through a series of reactions.

Industrial Production Methods: Industrial production of this compound often involves the use of multicomponent reactions due to their efficiency, atom economy, and green reaction conditions. These methods typically involve the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Analyse Des Réactions Chimiques

Multicomponent Reactions

The synthesis of 4H-pyran derivatives often involves multicomponent reactions, particularly the reaction of malononitrile with aldehydes and enolizable compounds. Various catalysts have been employed to enhance the efficiency and yield of these reactions.

-

Catalysts Used :

-

KOH : A study demonstrated that using KOH as a catalyst significantly improved yields, achieving up to 92% under optimal conditions .

-

Ninhydrin : This catalyst was shown to provide higher efficiency in the synthesis of 2-amino-4H-pyrans, with yields reaching up to 95% .

-

CuFe₂O₄@Starch Nanocomposite : This bionanocatalyst was utilized in a green synthesis method, yielding up to 96% in ethanol .

-

Reaction Conditions

The reaction conditions play a crucial role in the synthesis of this compound derivatives. Key factors include:

-

Solvent Choice : Ethanol and water were evaluated for their effectiveness as solvents. Ethanol consistently yielded better results compared to water, which often resulted in trace amounts of product .

-

Temperature : Reflux conditions generally provided higher yields compared to room temperature reactions.

Reactions with Electrophiles

4H-Pyrans can undergo electrophilic substitution reactions due to the presence of electron-rich double bonds in the ring structure. For instance, they can react with halogens or electrophilic reagents under acidic conditions.

Condensation Reactions

Condensation reactions involving this compound derivatives often lead to the formation of more complex structures:

-

Formation of Schiff Bases : The reaction of 4H-pyrans with aldehydes can yield Schiff bases, which exhibit various biological activities .

Biological Activity Evaluation

Research has shown that certain derivatives of this compound possess antimicrobial and antioxidant properties. For example, some synthesized compounds exhibited comparable reducing power against standard antioxidants, indicating potential for therapeutic applications .

Applications De Recherche Scientifique

Chemical Properties and Structure

4H-Pyran is characterized by a six-membered ring containing one oxygen atom and five carbon atoms. Its structure allows for various chemical reactions, making it a valuable intermediate in organic synthesis. The compound's reactivity is attributed to the presence of nucleophilic sites, which can engage in electrophilic substitutions, acylation, and alkylation reactions.

Medicinal Applications

This compound derivatives exhibit a wide range of biological activities, making them significant in pharmaceutical research.

Antimicrobial Activity

A study highlighted the synthesis of several this compound derivatives that demonstrated notable antimicrobial properties against various pathogens. For instance, specific derivatives were effective against Mycobacterium bovis, showcasing their potential as therapeutic agents for tuberculosis .

Antitumor Properties

Research has indicated that certain this compound compounds act as inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial target in cancer therapy. Compounds such as 4d and 4k were shown to suppress the proliferation of HCT-116 colorectal cancer cells by inhibiting CDK2 activity and inducing apoptosis through caspase activation .

Relaxant Effects

Recent studies have explored the relaxant effects of this compound derivatives on airway smooth muscles, indicating potential applications in treating asthma. Compounds demonstrated significant relaxant effects on isolated rat tracheal rings pre-contracted with carbachol, outperforming traditional treatments like theophylline .

Organic Synthesis

This compound serves as a crucial building block in organic chemistry, facilitating the synthesis of various complex molecules.

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of bioactive molecules through multicomponent reactions. For example, tetrahydro-4H-pyran-4-one has been employed to create β-hydroxyenones with high yields and regioselectivity via ruthenium-catalyzed coupling reactions .

Functionalization Reactions

The unique properties of this compound enable its use in functionalization reactions, allowing for the construction of oxacycles and other complex structures. Its reactivity towards electrophiles makes it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals .

Material Science Applications

In addition to its medicinal uses, this compound has potential applications in material science.

Photoactive Materials

Certain derivatives of this compound have been investigated for their photoactive properties, making them candidates for use in organic photovoltaics and light-emitting devices. Their ability to absorb light and convert it into electrical energy is being explored for future technological applications .

Case Studies

| Application Area | Compound/Derivative | Key Findings |

|---|---|---|

| Antimicrobial | This compound derivatives | Effective against Mycobacterium bovis |

| Antitumor | 4d, 4k | Inhibited CDK2 activity; induced apoptosis in HCT-116 cells |

| Relaxant Effects | Various derivatives | Significant relaxant effect on airway smooth muscle |

| Organic Synthesis | Tetrahydro-4H-pyran-4-one | High yields in β-hydroxyenone synthesis |

| Photoactive Materials | Various derivatives | Potential use in organic photovoltaics |

Mécanisme D'action

The mechanism of action of 4H-Pyran and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition, modulation of signal transduction pathways, and induction of apoptosis in cancer cells . The specific molecular targets and pathways involved depend on the structure of the this compound derivative and the biological context .

Comparaison Avec Des Composés Similaires

4H-Pyran can be compared with other similar compounds such as:

2H-Pyran: Another unsaturated six-membered ring compound with different reactivity and stability.

Dihydropyran: A saturated derivative of pyran with different chemical properties.

Pyrylium Salts: Oxidized forms of pyrans that are useful intermediates in organic synthesis.

Uniqueness of this compound: this compound is unique due to its ability to undergo a wide range of chemical reactions and its role as a versatile intermediate in the synthesis of various biologically active compounds .

Propriétés

IUPAC Name |

4H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-4-6-5-3-1/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUWJENAYHTDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183095 | |

| Record name | 4H-Pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289-65-6 | |

| Record name | 4H-Pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.